molecular formula C8H10F3NO2 B13309865 Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13309865
M. Wt: 209.17 g/mol
InChI Key: LIRVRIJXYGMRMG-BXKVDMCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained azabicyclo[3.1.0]hexane core with a trifluoromethyl substituent and a methyl ester group. Its molecular formula is C10H10F3NO2, and it is often isolated as a hydrochloride salt (CAS: 956934-42-2) to enhance stability and solubility . The trifluoromethyl group imparts electron-withdrawing properties, influencing reactivity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3/t3-,4-,5-,6-/m0/s1

InChI Key

LIRVRIJXYGMRMG-BXKVDMCESA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F

Canonical SMILES

COC(=O)C1CC2C(C2N1)C(F)(F)F

Origin of Product

United States

Biological Activity

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its unique bicyclic structure and the presence of a trifluoromethyl group, which can enhance biological activity. This article reviews the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds characterized by a bicyclo[3.1.0]hexane framework. The trifluoromethyl group is known to influence lipophilicity and metabolic stability.

Pharmacological Effects

Research indicates that compounds with the azabicyclo[3.1.0]hexane moiety exhibit various pharmacological activities:

  • Antinociceptive Activity : Compounds similar to this compound have been shown to act as opioid receptor antagonists, providing potential for pain management without the addictive properties associated with traditional opioids .
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have demonstrated HDAC inhibitory activity, which is crucial for cancer therapy as it can lead to reactivation of tumor suppressor genes .

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Opioid Receptors : The structural features allow for binding at opioid receptors, modulating pain pathways while potentially reducing side effects related to traditional opioids.
  • Enzyme Inhibition : Inhibition of enzymes such as GABA aminotransferase has been noted in related compounds, leading to increased levels of GABA, an important neurotransmitter in the central nervous system .

Study 1: Antinociceptive Properties

In a study evaluating the antinociceptive effects of azabicyclic compounds, this compound was administered in animal models. Results indicated significant pain relief comparable to established analgesics but with a lower risk of dependence .

Study 2: Cancer Therapeutics

A series of experiments assessed the impact of azabicyclo derivatives on cancer cell lines. The methyl ester form showed promising results in inhibiting cell proliferation and inducing apoptosis through HDAC inhibition .

Data Table: Biological Activities and Mechanisms

Activity Mechanism Reference
AntinociceptiveOpioid receptor antagonism
HDAC inhibitionGene reactivation
GABA increaseInhibition of GABA aminotransferase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bicyclic Core

Compound A : (1R,5S,6S)-tert-Butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate ()
  • Structure : Features a tert-butyl ester and a 4-methoxybenzamido group.
  • Synthesis : Prepared via amidation of a bicyclic amine with 4-methoxybenzoyl chloride (89% yield) .
Compound B : Methyl (1R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate ()
  • Structure : Contains dimethyl substituents at the 6-position.
  • Synthesis : Hydrolysis of methyl esters under basic conditions yields carboxylate salts .
Compound C : (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ()
  • Structure : Includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid.
  • Application : Used as a building block for peptide coupling .
  • Key Difference : The Boc group facilitates amine protection, whereas the target compound’s methyl ester is a simpler leaving group.

Functional Group Variations

Compound D : N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide ()
  • Structure: Differs in the core structure (monocyclic vs. bicyclic) but shares fluorinated substituents.
  • Synthesis : Amidation of 2,2-difluorocyclopropylamine .
  • Key Difference : The difluorocyclopropyl group offers distinct electronic effects but lacks the bicyclic system’s rigidity.
Compound E : (S)-N5-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)-N7-methyl-3-phenyl-2,3-dihydrobenzofuran-5,7-dicarboxamide ()
  • Structure : A bicyclic derivative with a dihydrobenzofuran-carboxamide moiety.
  • Activity : Acts as a BET inhibitor (IC50 < 100 nM) .
  • Key Difference : The extended aromatic system enhances target binding, unlike the target compound’s simpler ester functionality.

Analytical and Structural Insights

  • NMR/IR Data : The target compound’s structure is confirmed via 1H/13C NMR and IR, similar to methods used for Compound A and B .
  • LCMS Profile : Compound E shows m/z = 378.4 (ES+), while the target’s hydrochloride salt lacks reported LCMS data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.